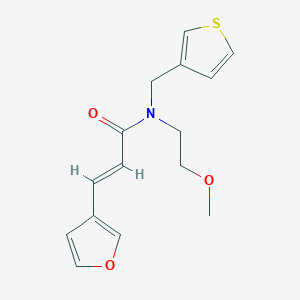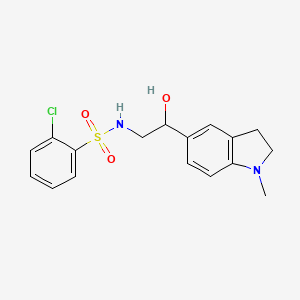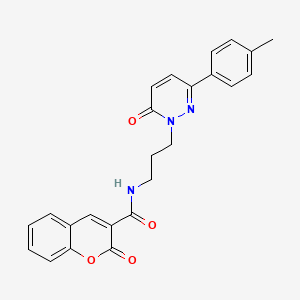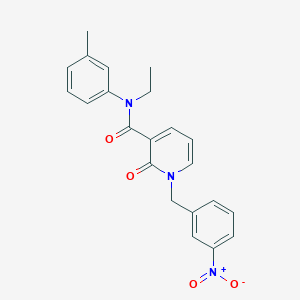![molecular formula C5H12ClNO B2407756 O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride CAS No. 2375261-48-4](/img/structure/B2407756.png)
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride” is a chemical compound with the CAS Number: 2375261-48-4 . It has a molecular weight of 137.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation in Purines and Pyrimidines
Research conducted by Birnbaum, Kulikowski, and Shugar (1979) highlights the relevance of hydroxylamine derivatives in understanding the conformation of exocyclic amino groups in purines and pyrimidines. They studied the crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride, shedding light on the conformational aspects crucial for understanding mechanisms of mutagenesis and other biological phenomena (Birnbaum, Kulikowski, & Shugar, 1979).
Cyclopropenone Oximes Synthesis
Yoshida and colleagues (1988) researched the preparation of cyclopropenone oxime hydrochlorides and their reactions with isocyanates. This work is significant in chemical synthesis and offers insights into the formation of complex organic compounds (Yoshida et al., 1988).
Versatile Reagent for Determining Carbonyl-Containing Compounds
Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) in determining various carbonyl-containing compounds. Their work underscores the broad applicability of hydroxylamine derivatives in analytical chemistry (Cancilla & Que Hee, 1992).
Electrophilic Amination in Enzymatic Studies
D’Silva, Williams, and Massey (1986) explored the electrophilic amination of methionine residues in D-amino acid oxidase using O-(2,4-dinitrophenyl)hydroxylamine. Their research contributes to understanding enzyme modification and function, highlighting the use of hydroxylamine derivatives in biochemical studies (D’Silva, Williams, & Massey, 1986).
Antimicrobial Evaluation of Novel Compounds
Shastri (2019) reported the synthesis and antimicrobial evaluation of novel compounds involving hydroxylamine hydrochloride. This research demonstrates the potential of hydroxylamine derivatives in developing new antimicrobial agents (Shastri, 2019).
Tandem Ring Opening in Organic Synthesis
Saravanan, Babu, and Muthusubramanian (2007) investigated the reaction of hydroxylamine hydrochloride with specific organic compounds, leading to tandem ring opening and oximation. This research is vital for understanding complex reactions in organic synthesis (Saravanan, Babu, & Muthusubramanian, 2007).
Raman Spectra Analysis
Edsall (1937) conducted a study on the Raman spectra of amino acids and related substances, including hydroxylamine hydrochloride. This research provides insights into the vibrational spectra of these compounds, which is crucial for understanding their chemical properties (Edsall, 1937).
Safety and Hazards
Eigenschaften
IUPAC Name |
O-[(1-methylcyclopropyl)methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCQQBPQLVRQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)

![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)






![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)